molecular formula C11H13F2NO4 B1445945 Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate CAS No. 1706449-05-9

Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate

Cat. No. B1445945
CAS RN: 1706449-05-9
M. Wt: 261.22 g/mol
InChI Key: YLDQSXPAOVNWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate (EDFDPB) is a compound that is gaining increased attention due to its potential applications in scientific research. EDFDPB is a synthetic compound that is structurally similar to naturally occurring compounds found in living organisms, such as amino acids and nucleic acids. As a result, EDFDPB has the potential to be used in a variety of scientific research applications.

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Ethyl 4,4-difluoro-4-phenoxyacetoacetate, a related compound, was utilized as a precursor in the synthesis of new heterocyclic compounds such as 6-hydroxypyrimidine, 1,3-dihydro-1,5- benzodiazepin-2-one, quinolin-2-one, and 6-hydroxypyrazolo[3,4-b]pyridine derivatives containing phenoxydifluoromethyl groups. This approach highlights the potential for designing biologically active heterocycles with aryloxydifluoromethyl substituents (S. Y. Solodukhin et al., 2004).

Novel Synthetic Methodologies

Research has led to the development of various synthetic methodologies leveraging compounds similar to Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been used as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, demonstrating the compound's utility in creating diverse heterocyclic structures with trifluoromethyl groups (Mark A. Honey et al., 2012).

properties

IUPAC Name

ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4/c1-2-18-9(15)10(12,13)7-11(16,17)8-3-5-14-6-4-8/h3-6,16-17H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDQSXPAOVNWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C1=CC=NC=C1)(O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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